molecular formula C8H14O3 B1581882 2-Oxooctanoic acid CAS No. 328-51-8

2-Oxooctanoic acid

Cat. No. B1581882
M. Wt: 158.19 g/mol
InChI Key: GPPUPQFYDYLTIY-UHFFFAOYSA-N
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Patent
US04824865

Procedure details

The diglycerides and the triglycerides of 2-hydroxyoctanoic acid and 2-ketooctanoic acid.
[Compound]
Name
diglycerides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triglycerides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([OH:5])=[O:4].O=[C:13](CCCCCC)[C:14](O)=O>>[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([O:5][CH2:13][CH3:14])=[O:4]

Inputs

Step One
Name
diglycerides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
triglycerides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C(C(=O)OCC)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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